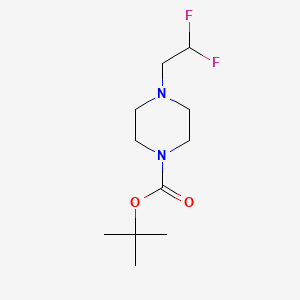

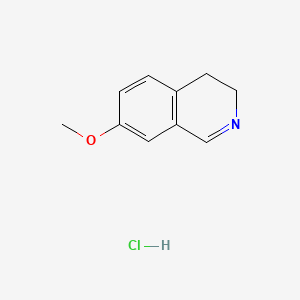

![molecular formula C8H10BNO2 B581017 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1262279-06-0](/img/structure/B581017.png)

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Overview

Description

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-based compound with the CAS Number: 117098-93-8 . It has a molecular weight of 185.42 . The compound is recognized to possess potent pharmacological activities .

Synthesis Analysis

The synthesis of boron-based benzo[c][1,2]oxadiazoles and benzo[c][1,2]thiadiazoles involves two steps. The first step is a substitution reaction, followed by the hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis

The molecular structure of 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is represented by the linear formula C7H9BClNO2 . The InChI Code for this compound is 1S/C7H8BNO2.ClH/c9-6-2-1-5-4-11-8 (10)7 (5)3-6;/h1-3,10H,4,9H2;1H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution reactions followed by subsequent hydrolysis .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Anticancer Potential

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol: exhibits promising anticancer properties. Researchers have synthesized a new series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles targeting tumor hypoxia . These compounds are designed to combat hypoxic tumor cells, which play a crucial role in cancer metastasis, angiogenesis, and drug resistance. Although biological studies are ongoing, these agents hold potential for cancer therapy.

Injectable Hydrogels

In recent work, 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol (ABO) was used as a component in injectable hydrogels. Researchers combined ABO-conjugated hyaluronic acid (HA-ABO) and DA-grafted alginate (Alg-DA) to create a hydrogel with excellent adhesion properties and self-healing capabilities. This material significantly reduced blood loss, making it a promising candidate for wound healing and tissue repair .

Antibacterial Activity

While not directly related to the compound itself, derivatives of oxazole (which share structural similarities with benzo[c][1,2]oxaborol-1(3H)-ol) have shown antibacterial potential. For instance, 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and tested against various bacteria, including S. aureus, S. pyogenes, P. aeruginosa, E. coli, C. albicans, A. niger, and A. clavatus .

Hypoxia Inhibitors

As mentioned earlier, boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles are being explored as hypoxia inhibitors. Targeting hypoxia-inducing factor-1 (HIF-1), these compounds aim to enhance cancer treatment by overcoming drug resistance. Their development represents a novel approach to tackling hypoxic tumor cells .

Mechanism of Action

Target of Action

The primary target of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol, also known as 6-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol, is the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a key enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that plays a crucial role in various cellular processes .

Mode of Action

This compound acts as a potent inhibitor of PDE4 . It binds to the catalytic domain of PDE4B2, where its boronic acid moiety chelates with the catalytic bimetal center and overlaps with the phosphate of cAMP during the substrate hydrolysis process . This interaction extends into the adenine pocket, effectively inhibiting the enzyme’s activity .

Biochemical Pathways

By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased intracellular levels of cAMP . This, in turn, leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, affecting numerous cellular processes such as inflammation and immune responses .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently under investigation. It has been shown to penetrate the skin when applied topically . This suggests that it may have good bioavailability when used in topical formulations.

Result of Action

The inhibition of PDE4 and subsequent increase in cAMP levels result in a decrease in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 . These cytokines are involved in the pathological changes in skin structure and barrier function associated with conditions like psoriasis and atopic dermatitis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The development of boron-based heterocycles as potential therapeutic agents is an active area of research . The synthesized hybrids were characterized by suitable spectroscopic techniques, and the biological studies are currently underway . This is the first example to develop boron-based hypoxia agents .

properties

IUPAC Name |

(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,11H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQYHQXQCMJSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

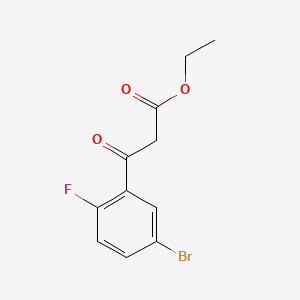

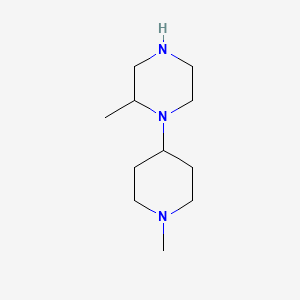

![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)

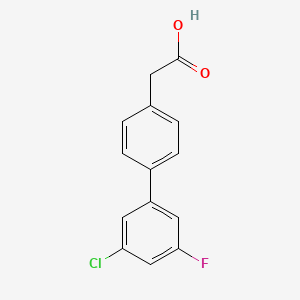

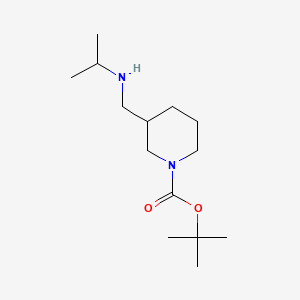

![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)

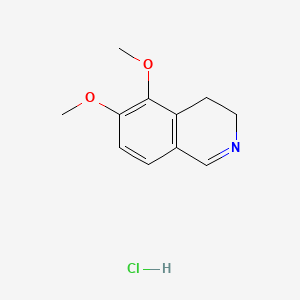

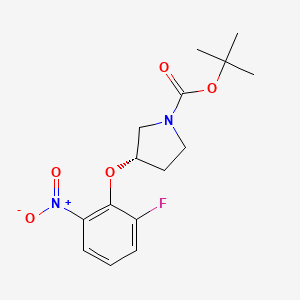

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one](/img/structure/B580944.png)

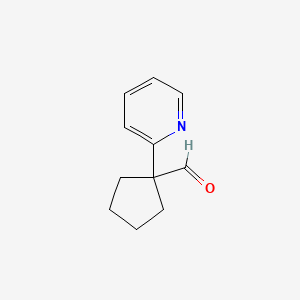

![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)